molecular formula C30H42O7 B8210876 4-Hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

4-Hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

Cat. No.: B8210876
M. Wt: 514.6 g/mol
InChI Key: YVIVANDTNNUXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid is a highly substituted cyclopenta[a]phenanthrene derivative characterized by:

  • Core structure: A fused tetracyclic cyclopenta[a]phenanthrene system.
  • Functional groups: Multiple hydroxyl (-OH), methyl (-CH₃), and oxo (=O) groups at positions 4, 7, 10, 13, 14, and 15.
  • Side chain: A hept-2-enoic acid moiety with a methyl substituent at position 2.

This compound shares structural homology with bioactive triterpenoids and sterol derivatives, which are often associated with anti-inflammatory, anticancer, or antimicrobial activities .

Properties

IUPAC Name

4-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21,31-32H,8-10,12-14H2,1-7H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIVANDTNNUXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ganoderic Acid Derivatives

Ganoderic acids, such as Ganoderic Acid DM and Ganoderic Acid Me, are fungal triterpenoids with overlapping structural features:

Property Target Compound Ganoderic Acid DM Ganoderic Acid Me
Core Structure Cyclopenta[a]phenanthrene Cyclopenta[a]phenanthrene Cyclopenta[a]phenanthrene
Key Substituents 4-OH, 7-OH, 3,11,15-trioxo 7,15-dihydroxy, 3,11-dioxo 3,15-diacetyloxy, 2,3,5,6,12,15-unsaturation
Side Chain 2-methylhept-2-enoic acid 6-methylhept-2-enoic acid 6-methylhept-2-enoic acid
Bioactivity Not reported in evidence G1 cell cycle arrest, mitochondrial disruption in breast cancer cells NF-κB pathway inhibition, anti-angiogenic

Key Differences :

  • The target compound lacks acetylated hydroxyl groups seen in Ganoderic Acid Me.
  • Ganoderic Acid DM has a simpler oxo substitution pattern (3,11-dioxo vs. 3,11,15-trioxo in the target compound).

Bile Acid Analogues

Compounds like (R)-4-((3R,5S,7S,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-methoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic Acid () exhibit:

  • Structural Similarities : A cyclopenta[a]phenanthrene core with methyl and hydroxyl groups.
  • Divergences: Bile acid derivatives often feature reduced unsaturation (hexadecahydro vs. octahydro in the target compound). The side chain is shorter (pentanoic acid vs. hept-2-enoic acid).

Fusidic Acid Derivatives

FA-14 (), a fusidic acid analogue, shares a cyclopenta[a]phenanthrene backbone but diverges significantly:

  • Substituents : Acetoxy and chloromethyl benzoyl groups at positions 3 and 14.
  • Synthesis Complexity : FA-14 requires multi-step protection/deprotection strategies , whereas the target compound’s synthesis (if reported) might prioritize hydroxylation and oxidation steps.

TCMSP-Registered Compound (MOL000273)

The compound (2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid () provides:

  • Structural Overlap : Pentamethyl and dihydroxy groups on the core.
  • Side Chain Variation: Hept-5-enoic acid vs. hept-2-enoic acid in the target compound.

Bioactivity Predictions Based on Structural Analogues

  • Anticancer Potential: Likely via cell cycle arrest (G1 phase) and mitochondrial disruption, as seen in ganoderic acids .
  • Anti-Inflammatory Activity : Hydroxyl and oxo groups may modulate NF-κB or STAT3 pathways .
  • Antimicrobial Activity : Structural resemblance to bile acid derivatives suggests possible spore inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.